molecular formula C₂₂H₂₇D₃O₂ B1146776 3-Dehydro Retinol Acetate-d3 CAS No. 1795137-64-2

3-Dehydro Retinol Acetate-d3

Cat. No.: B1146776
CAS No.: 1795137-64-2
M. Wt: 329.49
InChI Key:
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Description

3-Dehydro Retinol Acetate-d3 is a deuterated form of 3-Dehydro Retinol Acetate, which is a derivative of vitamin A. This compound is structurally similar to 3-Dehydro Retinol Acetate, with the key difference being the substitution of hydrogen atoms with deuterium. This isotopic labeling makes it particularly useful in various biochemical and metabolic studies .

Preparation Methods

The synthesis of 3-Dehydro Retinol Acetate-d3 involves several organic synthesis techniques and deuterium isotope labeling steps. The process typically starts with the preparation of 3-Dehydro Retinol, followed by acetylation to form 3-Dehydro Retinol Acetate. The deuterium labeling is achieved through specific chemical reactions that replace hydrogen atoms with deuterium . Industrial production methods focus on maintaining high purity and yield, often involving advanced purification techniques to ensure the final product meets research-grade standards .

Chemical Reactions Analysis

3-Dehydro Retinol Acetate-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of this compound to its corresponding aldehyde or acid forms. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound back to its alcohol form. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: This compound can undergo nucleophilic substitution reactions where the acetate group is replaced by other functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields aldehydes or acids, while reduction results in alcohols.

Scientific Research Applications

3-Dehydro Retinol Acetate-d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Dehydro Retinol Acetate-d3 involves its conversion to active metabolites that interact with retinoic acid receptors. These receptors regulate gene expression related to cell growth, differentiation, and apoptosis. The deuterium labeling allows for precise tracking of the compound’s metabolic fate and its interactions within biological systems .

Comparison with Similar Compounds

3-Dehydro Retinol Acetate-d3 is unique due to its deuterium labeling, which distinguishes it from other vitamin A derivatives. Similar compounds include:

The deuterium labeling in this compound provides enhanced stability and allows for detailed metabolic studies, making it a valuable tool in scientific research .

Properties

IUPAC Name

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenyl] 2,2,2-trideuterioacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7-14H,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPNTWPSTBQDNM-FKCFSCDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(C=CCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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